molecular formula C16H15NO5S B2836735 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid CAS No. 1798395-73-9

5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid

Cat. No.: B2836735
CAS No.: 1798395-73-9
M. Wt: 333.36
InChI Key: HURTWBYCDPOWHF-UHFFFAOYSA-N
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Description

5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is a useful research compound. Its molecular formula is C16H15NO5S and its molecular weight is 333.36. The purity is usually 95%.
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Biological Activity

5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C16H17NO4SC_{16}H_{17}NO_4S, features a sulfonamide group which is known to influence its biological activity. The compound's structure is critical in determining its interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzoic acid can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundE. coliTBD

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases.

Case Study:
A recent study examined the effects of a sulfonamide derivative on inflammation in a murine model. The compound significantly reduced levels of TNF-alpha and IL-6, suggesting a promising role in managing inflammatory conditions.

Antioxidant Activity

Antioxidant properties are another area where this compound may play a role. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound C85%25
Compound D90%20
This compoundTBDTBD

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial metabolism.
  • Receptor Modulation: Interaction with specific receptors may alter signaling pathways related to inflammation and oxidative stress.
  • Cell Membrane Disruption: Antimicrobial activity may result from the disruption of bacterial cell membranes, leading to cell lysis.

Properties

IUPAC Name

5-methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-22-13-7-8-15(14(11-13)16(18)19)17-23(20,21)10-9-12-5-3-2-4-6-12/h2-11,17H,1H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURTWBYCDPOWHF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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